1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-
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Overview
Description
1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- is an organic compound with the molecular formula C17H27NO2. It is characterized by the presence of an amino group, a hydroxyphenyl group, and two tert-butyl groups.
Preparation Methods
The synthesis of 1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- typically involves organic synthesis techniques. One common method includes the reaction of appropriate starting materials under controlled conditions to form the desired product. The reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired yield and purity . Industrial production methods may vary, but they generally follow similar principles, with an emphasis on scalability and cost-effectiveness.
Chemical Reactions Analysis
1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The amino and hydroxy groups can participate in substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and the preparation of complex molecules.
Biology: This compound can be used in biochemical studies to investigate its interactions with biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- involves its interaction with specific molecular targets. The amino and hydroxy groups play a crucial role in its reactivity and binding to target molecules. The pathways involved may include enzymatic reactions and receptor binding, depending on the specific application .
Comparison with Similar Compounds
Similar compounds to 1-Propanone, 2-amino-1-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]- include:
2-Amino-1-phenyl-1-propanone: Known for its use in organic synthesis and as a precursor in various chemical reactions.
2-Amino-1-(3,5-ditert-butyl-4-hydroxyphenyl)propan-1-one: Shares structural similarities and exhibits comparable chemical properties.
Properties
Molecular Formula |
C17H27NO2 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
2-amino-1-(3,5-ditert-butyl-4-hydroxyphenyl)propan-1-one |
InChI |
InChI=1S/C17H27NO2/c1-10(18)14(19)11-8-12(16(2,3)4)15(20)13(9-11)17(5,6)7/h8-10,20H,18H2,1-7H3 |
InChI Key |
ZHNROCNVJZDJGU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C)N |
Origin of Product |
United States |
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